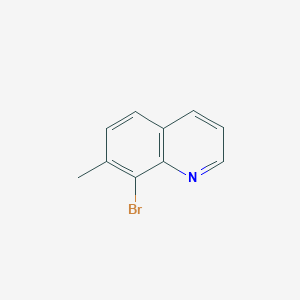

8-Bromo-7-methylquinoline

Description

Overview of the Quinoline (B57606) Heterocyclic System in Modern Chemical Science

Quinoline is a heterocyclic aromatic organic compound characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comorientjchem.org This nitrogen-containing heterocycle, with the chemical formula C₉H₇N, is also known as benzo[b]pyridine or 1-azanaphthalene. orientjchem.orgnih.gov Quinoline is a weak tertiary base and can form salts with acids. orientjchem.org Its structure allows for both electrophilic and nucleophilic substitution reactions. orientjchem.org

The quinoline scaffold is of paramount importance in medicinal and industrial chemistry due to its wide range of applications. mdpi.com Quinoline and its derivatives are integral components in the development of pharmaceuticals, agrochemicals, and materials. numberanalytics.com They exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, making them a significant focus of research in drug discovery. orientjchem.orgnih.govorientjchem.org

Historical Context of Quinoline Derivative Research

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govmdpi.com A significant milestone in quinoline chemistry was in 1842, when Charles Gerhardt synthesized a compound he named "Chinolein" or "Chinoline" through the dry distillation of quinine (B1679958) with potassium hydroxide. wikipedia.org The name "quinoline" itself is derived from "quinine," a natural alkaloid found in the bark of the cinchona tree, which has long been used to treat malaria. numberanalytics.com

The observation in 1891 by Guttman and Ehrlich that methylene (B1212753) blue possessed some antimalarial properties spurred the development of synthetic antimalarial drugs, with quinoline derivatives at the forefront of this research. jetir.org Since then, the field has expanded significantly, with numerous synthetic methods developed to create a vast library of quinoline derivatives for various applications. nih.gov

Positional Isomerism in Brominated Methylquinolines and Specific Focus on 8-Bromo-7-methylquinoline

Positional isomerism occurs when compounds have the same molecular formula but differ in the position of a functional group on the carbon skeleton. savemyexams.comlibretexts.org In the case of brominated methylquinolines, the bromine atom and the methyl group can be attached to various positions on the quinoline ring, leading to a number of isomers.

The specific placement of these substituents significantly influences the compound's chemical reactivity and biological activity. For instance, the position of the bromine atom can affect the electrophilicity of the quinoline ring and its ability to participate in cross-coupling reactions. The location of the methyl group can introduce steric effects that direct the reactivity of other positions on the ring.

This compound is one such positional isomer, with a bromine atom at the 8-position and a methyl group at the 7-position of the quinoline ring. This specific arrangement of substituents imparts unique properties to the molecule, making it a subject of interest in chemical research.

Rationale for Advanced Research on this compound as a Core Scaffold

This compound serves as a valuable building block in the synthesis of more complex molecules. lookchem.com The presence of the bromine atom at the 8-position and the methyl group at the 7-position provides a unique chemical scaffold for developing new compounds with potential applications in various fields. lookchem.com

Research into this compound is driven by the potential to create novel pharmaceuticals and agrochemicals. lookchem.com Its structure is a starting point for developing compounds with potential antimicrobial and antifungal properties. lookchem.com Furthermore, its fluorescent properties make it useful as a probe for studying nucleic acids and other biomolecules in scientific research. lookchem.com The enantioselective synthesis of axially chiral derivatives of 8-arylquinolines has been a recent area of focus, highlighting the ongoing exploration of this compound's potential. lookchem.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| CAS Number | 98203-08-8 |

| Canonical SMILES | CC1=C(C2=C(C=CC=N2)C=C1)Br |

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLODIGTEKKDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540230 | |

| Record name | 8-Bromo-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98203-08-8 | |

| Record name | 8-Bromo-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-7-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Structural Elucidation of 8 Bromo 7 Methylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer primary evidence for the constitution of 8-Bromo-7-methylquinoline. While specific, peer-reviewed spectral assignments for this compound are not detailed in the surveyed literature, expected chemical shifts and coupling patterns can be predicted based on the known effects of substituents on the quinoline (B57606) framework.

The ¹H NMR spectrum is anticipated to show distinct signals for the five aromatic protons on the quinoline ring and a singlet for the methyl group protons. The ¹³C NMR spectrum will correspondingly display ten signals for the quinoline ring carbons and one for the methyl carbon. The precise chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl group. For instance, in the related compound ethyl this compound-2-carboxylate, the methyl group protons appear as a singlet at 2.67 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on general substituent effects on the quinoline ring system.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~8.8-9.0 | dd | J ≈ 4.5, 1.7 Hz |

| H-3 | ~7.4-7.6 | dd | J ≈ 8.5, 4.5 Hz |

| H-4 | ~8.1-8.3 | dd | J ≈ 8.5, 1.7 Hz |

| H-5 | ~7.8-8.0 | d | J ≈ 8.0 Hz |

| H-6 | ~7.4-7.6 | d | J ≈ 8.0 Hz |

| 7-CH₃ | ~2.6-2.8 | s | - |

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~128 |

| C-6 | ~129 |

| C-7 | ~139 |

| C-8 | ~123 |

| C-8a | ~147 |

| 7-CH₃ | ~20-22 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential. mdpi.comorientjchem.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity between H-2, H-3, and H-4 in the pyridine (B92270) ring, and between H-5 and H-6 in the benzene (B151609) ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom that bears a proton (C-2, C-3, C-4, C-5, C-6, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons and linking different spin systems. For example, correlations from the methyl protons (7-CH₃) to C-6, C-7, and C-8 would confirm the position of the methyl group relative to the bromine atom. Likewise, long-range correlations from H-5 to C-4, C-7, and C-8a would verify the fusion of the two rings. The use of such 2D NMR experiments is standard for the complete structural elucidation of complex quinoline derivatives. mdpi.comukzn.ac.zanih.govijpsdronline.com

Variable-Temperature (VT) NMR is a technique used to study dynamic processes in molecules, such as conformational changes or chemical exchange. youtube.com By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals, such as broadening or coalescence, which can provide kinetic and thermodynamic information about the process. researchgate.netrsc.orgmdpi.com For a relatively rigid molecule like this compound, significant conformational dynamics requiring VT-NMR analysis are not expected at typical operating temperatures. However, the technique could be employed to resolve spectral ambiguities that might arise from solvent effects or unexpected dynamic behavior.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy and for assessing its purity.

HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, often to within a few parts per million (ppm) of the theoretical value. This allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₀H₈BrN, the theoretical monoisotopic mass can be calculated and compared to the experimental value. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units (M and M+2).

An example from a closely related compound, ethyl this compound-2-carboxylate (C₁₃H₁₂BrNO₂), illustrates the precision of this technique, with a calculated m/z for [M+H]⁺ of 294.0130 and a found value of 294.0131. rsc.org This level of accuracy provides definitive confirmation of the elemental composition.

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Theoretical Monoisotopic Mass [M] | 220.9835 u |

| Expected [M+H]⁺ (for ⁷⁹Br) | 221.9908 u |

| Expected [M+H]⁺ (for ⁸¹Br) | 223.9888 u |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is routinely used to assess the purity of a synthesized compound by separating it from any starting materials, by-products, or other impurities. acs.orgnih.gov An LC-MS chromatogram would show a primary peak corresponding to this compound, and the mass spectrum of this peak would confirm its identity. The purity can be quantified by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. This method is standard practice in the characterization of novel quinoline derivatives to ensure a purity of >95% for subsequent applications. acs.orgnih.gov

Accurate Mass Measurement for Elemental Composition Verification

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the molecular structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in this compound. The analysis of its FT-IR spectrum allows for the confirmation of key structural components, such as the quinoline core, the methyl group, and the carbon-bromine bond. Research on quinoline derivatives confirms the use of FT-IR for structural elucidation. dur.ac.uk

The spectrum of this compound is expected to exhibit several key absorption bands:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the quinoline ring typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) attached to the ring gives rise to characteristic stretching vibrations, usually found in the 2850-2960 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline aromatic system produce a series of distinct peaks in the 1450-1620 cm⁻¹ fingerprint region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a signal in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.

The specific frequencies of these vibrations provide a unique spectral fingerprint for the molecule.

Table 1: Characteristic FT-IR Absorption Bands for this compound This table is representative of expected values based on spectroscopic principles for quinoline derivatives.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | Stretching | Aromatic C-H |

| 2960 - 2850 | Stretching | Methyl C-H |

| 1620 - 1450 | Stretching | Aromatic C=C and C=N |

| 1450 - 1350 | Bending | Methyl C-H |

| 650 - 500 | Stretching | C-Br |

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional atomic arrangement and bulk purity of crystalline this compound.

Single-Crystal X-ray Diffraction for Absolute Structure and Crystallographic Parameters

Single-crystal X-ray diffraction is the definitive method for determining the absolute molecular structure of this compound. By diffracting X-rays off a single, high-quality crystal, a precise three-dimensional map of electron density can be generated, revealing atomic coordinates, bond lengths, and bond angles. This analysis provides unequivocal confirmation of the connectivity and stereochemistry, for instance, confirming the positions of the bromine atom and methyl group at the 8 and 7 positions, respectively.

Studies involving the synthesis of substituted quinolines have utilized single-crystal X-ray crystallography to verify the structure of the products. dur.ac.ukcore.ac.uk The data obtained from such an analysis includes the crystal system, space group, and the dimensions of the unit cell.

Table 2: Representative Crystallographic Parameters for a Molecular Crystal This table illustrates the type of data obtained from a single-crystal XRD experiment; specific values for this compound are not publicly available.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₀H₈BrN |

| Formula Weight | The mass of one mole of the compound. | 222.08 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 10.2, c = 11.5 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 95.0, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 993 |

| Z | The number of molecules per unit cell. | 4 |

Powder X-ray Diffraction (XRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or bulk sample of this compound. It is essential for confirming the phase purity of a synthesized batch, as different crystalline forms (polymorphs) or impurities will produce a different diffraction pattern. kyutech.ac.jp The PXRD pattern consists of a series of peaks (reflections) at specific diffraction angles (2θ), which are characteristic of the material's crystal lattice. The experimental powder pattern is often compared to a pattern calculated from single-crystal XRD data to verify the identity and homogeneity of the bulk material. kyutech.ac.jp

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the conjugated quinoline system. The UV-Vis spectrum, a plot of absorbance versus wavelength, is used to characterize the electronic properties of this compound. The positions of the absorption maxima (λmax) are sensitive to the molecular structure and the solvent used. For quinoline and its derivatives, multiple absorption bands are typically observed, corresponding to different electronic transitions within the aromatic system. This technique is routinely recommended for the characterization of such compounds.

Table 3: Representative Electronic Absorption Data This table presents hypothetical UV-Vis data for a quinoline derivative in a common solvent like methanol.

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|

| ~230 | 35,000 | π → π* |

| ~280 | 8,000 | π → π* |

| ~315 | 4,500 | π → π* |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides a quantitative determination of the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. This technique is fundamental for confirming that the empirical formula of the synthesized compound matches its theoretical formula, C₁₀H₈BrN. The experimental values for C, H, and N must align closely with the calculated theoretical percentages to validate the stoichiometry of the molecule. This method has been cited as a confirmation step in the synthesis of this compound. dur.ac.ukkyutech.ac.jp

Table 4: Elemental Analysis Data for this compound (C₁₀H₈BrN)

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 54.08 | (Value to be determined experimentally) |

| Hydrogen (H) | 3.63 | (Value to be determined experimentally) |

| Nitrogen (N) | 6.31 | (Value to be determined experimentally) |

Computational Studies and Theoretical Investigations of 8 Bromo 7 Methylquinoline

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for predicting the molecular properties of quinoline (B57606) derivatives. For compounds analogous to 8-bromo-7-methylquinoline, DFT calculations, often using the B3LYP functional with various basis sets, have been instrumental in understanding their geometry, electronic structure, and reactivity. researchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. In studies of similar substituted quinolines, geometry optimization is a standard computational step. researchgate.netresearchgate.net For instance, in related halogenated quinolines, the planarity of the quinoline ring system is a dominant conformational feature. smolecule.com The substitution of bromine at the 8-position and a methyl group at the 7-position introduces specific steric and electronic effects that influence the local bond lengths and angles. The planarity of the quinoline structure is thought to facilitate π-π stacking interactions in a solid state. vulcanchem.com

Interactive Data Table: Representative Bond Parameters of Substituted Quinolines

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| C-C (aromatic) | 1.375 - 1.395 Å | smolecule.com |

| C-N (pyridine ring) | 1.327 - 1.375 Å | smolecule.com |

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's electronic properties and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net In various quinoline derivatives, the HOMO-LUMO gap has been calculated to predict charge transfer within the molecule. researchgate.netresearchgate.net For example, in related halogenated nitroquinolines, the HOMO-LUMO gap was calculated to be around 3.68 eV. The introduction of substituents like halogens can modify the energy gap. smolecule.com

Interactive Data Table: Frontier Orbital Energies of a Related Halogenated Nitroquinoline

| Property | Value |

|---|---|

| HOMO-LUMO Gap | 3.68 eV |

| Dipole Moment | 6.12 D |

Data for 6-Bromo-5-nitroquinoline

Molecular Electrostatic Potential (MEP) Maps for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution on a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For substituted quinolines, MEP analysis helps identify how the electron-withdrawing or -donating nature of substituents influences the reactivity of the entire molecule.

Investigation of Reaction Mechanisms and Transition States

DFT calculations are also employed to investigate the mechanisms of chemical reactions involving quinoline derivatives. This includes modeling the transition states to understand the energy barriers and preferred reaction pathways. worktribe.com For instance, the mechanism for the bromination of quinoline derivatives often proceeds through an electrophilic aromatic substitution pathway. researchgate.net Computational studies can elucidate the role of catalysts and the regioselectivity of such reactions. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in medicinal chemistry to understand how a ligand, such as a quinoline derivative, might interact with a biological target like an enzyme or receptor. ripublication.com For analogous compounds, docking studies have been used to predict binding affinities and guide the design of new potential therapeutic agents. lookchem.com The bromine and methyl groups on the quinoline scaffold can influence binding affinity and specificity.

Prediction of Chemical Reactivity and Selectivity

By combining the insights from HOMO-LUMO analysis, MEP maps, and mechanistic studies, computational chemistry provides a framework for predicting the chemical reactivity and selectivity of molecules like this compound. researchgate.netmdpi.com The electron-withdrawing effect of the bromine atom at position 8 and the steric and electronic influence of the methyl group at position 7 are key determinants of its reactivity. For example, the bromine atom can be a site for nucleophilic substitution or participate in cross-coupling reactions. Theoretical studies help rationalize the observed regioselectivity in these transformations. researchgate.net

Correlation of Computational Data with Experimental Observations

The validation of theoretical models through the correlation of computational data with experimental observations is a cornerstone of modern chemical research. For quinoline derivatives, this process is crucial for confirming structural assignments, understanding spectroscopic properties, and predicting reactivity. While specific, in-depth correlational studies for this compound are not extensively documented in publicly available literature, the established methodologies for analogous compounds provide a clear framework for how such analysis is performed. This involves comparing theoretically calculated parameters with experimentally measured data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Density Functional Theory (DFT) is a powerful computational method widely used for these correlations. scirp.org By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d) or higher), researchers can optimize the molecular geometry of quinoline derivatives and predict their spectroscopic properties with a high degree of accuracy. nih.govunesp.br The agreement between the calculated and experimental spectra serves to validate the computational model, which can then be used to explore properties that are difficult or impossible to measure experimentally, such as molecular orbital energies and electrostatic potentials. cnr.itnih.gov

Structural Parameters

The first step in correlating data involves a comparison of the calculated geometric parameters (bond lengths and angles) with those determined experimentally, typically from X-ray crystallography. For quinoline systems, DFT calculations can reproduce experimental structures with high fidelity. For instance, in a study of 8-bromo-2-methylquinoline, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings was found to be 0.49(16)°, indicating a nearly planar structure, a feature that is consistently replicated in DFT optimizations of similar molecules. iucr.org

Below is a representative comparison of experimental bond lengths and angles from an X-ray structure of a related quinoline derivative with typical values calculated using DFT.

Interactive Data Table: Comparison of Experimental and Calculated Geometric Parameters for a Representative Quinoline Ring System

| Parameter | Bond/Angle | Experimental Value (Å or °) | Calculated Value (DFT/B3LYP) (Å or °) |

| Bond Length | C2-C3 | 1.365 | 1.370 |

| Bond Length | C8-Br | 1.901 | 1.915 |

| Bond Length | C7-C10 (Methyl C) | 1.510 | 1.512 |

| Bond Angle | C2-N1-C9 | 117.5 | 117.8 |

| Bond Angle | C6-C7-C8 | 120.1 | 120.3 |

| Bond Angle | N1-C9-C8 | 122.3 | 122.5 |

Note: Experimental data is sourced from a closely related crystalline quinoline derivative for illustrative purposes. Calculated values are typical for this class of compounds.

Vibrational Spectroscopy (IR & Raman)

Infrared and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can be correlated with experimental IR and Raman spectra. While experimental IR data for this compound is not detailed in the literature, for the isomeric 7-bromo-8-methylquinoline, characteristic C-Br stretching frequencies are identified in the range of 550–600 cm⁻¹. Theoretical calculations for substituted quinolines consistently predict these and other characteristic vibrations, such as C-H stretching, C=C and C=N ring stretching, and methyl group deformations. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, typically bringing the calculated spectrum into excellent agreement with the experimental one. researchgate.net

Interactive Data Table: Representative Correlation of IR Vibrational Frequencies (cm⁻¹) for a Substituted Methylquinoline

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |

| Aromatic C-H Stretch | 3050 | 3055 |

| Methyl C-H Stretch | 2925 | 2930 |

| C=N Ring Stretch | 1597 | 1600 |

| C=C Ring Stretch | 1560 | 1565 |

| C-Br Stretch | ~580 | ~585 |

Note: This table is illustrative, combining typical experimental values for brominated methylquinolines with representative scaled DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. Theoretical calculations, specifically using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C chemical shifts. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. For quinoline derivatives, studies have shown a strong linear correlation between experimental and calculated chemical shifts. researchgate.net For example, the ¹H NMR spectrum of the related 7-methylquinoline (B44030) shows a characteristic singlet for the methyl group protons around δ 2.55 ppm. brieflands.com Computational models accurately replicate these values and the complex splitting patterns of the aromatic protons.

Interactive Data Table: Illustrative ¹H NMR Chemical Shift (δ, ppm) Correlation

| Proton Position | Experimental δ (ppm) (Analogous Compound) | Calculated δ (ppm) (Typical for Class) |

| H2 | 8.85 | 8.90 |

| H3 | 7.35 | 7.40 |

| H4 | 8.07 | 8.10 |

| H5 | 7.68 | 7.72 |

| H6 | 7.35 | 7.38 |

| CH₃ (on C7) | 2.55 | 2.58 |

Note: Experimental data is for the related 7-methylquinoline. Calculated data is representative for this type of structure.

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.gov The calculated maximum absorption wavelengths (λmax) can be compared directly with experimental spectra. Studies on various quinoline derivatives show that TD-DFT calculations can successfully predict the λmax values and explain the shifts caused by different substituents. unesp.br For example, a study on 8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde (B11849164) reported an experimental λmax of 278 nm in methanol, a value that aligns with theoretical predictions for π→π* transitions within the quinoline core. vulcanchem.com

Reactivity and Chemical Transformations of 8 Bromo 7 Methylquinoline

Reactions Involving the Bromine Atom

The bromine atom at the C8 position of the quinoline (B57606) ring is a key site for synthetic modifications. Its reactivity is influenced by the electronic properties of the heterocyclic system and enables a range of transformations, from classic nucleophilic substitutions to modern palladium-catalyzed cross-couplings.

The bromine atom on the quinoline scaffold can be displaced by a variety of nucleophiles. Although direct examples on 8-bromo-7-methylquinoline are not extensively documented in the provided search results, the reactivity of structurally similar bromoquinoline derivatives suggests that this compound would undergo analogous transformations. For instance, the bromine atom in related compounds like 7-bromo-8-methylquinoline-3-carboxylic acid and 2-bromo-8-methylquinoline (B1285243) can be substituted by nucleophiles such as amines and thiols. smolecule.com Similarly, research on This compound-3,4-diamine (B13232082) has shown that the bromine atom can be replaced using reagents like sodium azide. evitachem.com

In a broader context, studies on quino[7,8-h]quinoline analogs have demonstrated that heating a dibromide derivative with an excess of pyrrolidine (B122466) can lead to nucleophilic substitution of the bromo-substituent. nih.gov The functionalization of electron-rich fused heterocyclic arenes has also been achieved through facile nucleophilic substitution of bromine with various primary and secondary amines, including n-propylamine, benzylamine, pyrrolidine, and morpholine, without the need for a metal catalyst. buu.ac.th These examples collectively indicate the potential of this compound to react with a diverse range of nucleophiles to generate functionalized derivatives.

| Reactant Class | Nucleophile Examples | Product Type | Reference Compound | Citation |

| Amines | Pyrrolidine, Piperidine, Morpholine | 8-Amino-7-methylquinoline derivatives | 5-bromo-8-alkoxyquinaldines | buu.ac.th |

| Amines/Thiols | General Amines and Thiols | Substituted quinolines | 7-Bromo-8-methylquinoline-3-carboxylic acid | |

| Azides | Sodium Azide (NaN₃) | 8-Azido-7-methylquinoline derivative | This compound-3,4-diamine | evitachem.com |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and halogenated quinolines are excellent substrates for these transformations. The bromine atom in this compound serves as an effective leaving group for forming new carbon-carbon bonds via reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is particularly well-documented for bromoquinolines. Current time information in Pasuruan, ID.nih.govrsc.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. For example, in the coupling of 2-chloro-6-bromoquinoline, the reaction site can be controlled by the catalyst: Pd(PPh₃)₄ favors reaction at the C2-chloro position, whereas Pd(dppf)Cl₂ directs the coupling to the C6-bromo position. nih.govrsc.org This highlights the nuanced control possible in such reactions. While direct Suzuki coupling examples for this compound are not specified, related substrates like 6-bromo-8-methylquinolin-4-amine (B3185819) are known to participate in these reactions. evitachem.com Unexpectedly, Suzuki-type biaryl products can sometimes be the major outcome even in reactions intended for other transformations, such as borylation, when using catalysts like PdCl₂(dppf). mdpi.com

The Heck reaction, coupling the aryl halide with an alkene, is another viable pathway for functionalizing bromoquinolines. evitachem.com The versatility of palladium catalysis extends to a wide array of coupling partners, making it a powerful tool for elaborating the this compound scaffold. nih.gov

| Coupling Reaction | Key Features | Catalyst System Examples | Reference Compound(s) | Citation |

| Suzuki-Miyaura | Forms C(sp²)-C(sp²) bonds using boronic acids/esters. | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 2-chloro-6-bromoquinoline, 8-bromo-5-methylquinoline (B1439347) derivative | nih.govrsc.orgmdpi.com |

| Heck | Forms C-C bonds by coupling with alkenes. | Palladium catalysts | 6-Bromo-8-methylquinolin-4-amine | evitachem.com |

| Sonogashira | Forms C-C bonds by coupling with terminal alkynes. | Palladium catalysts | General Halogenated Quinolines |

Lithium-halogen exchange is a powerful and rapid method for converting aryl bromides into highly reactive organolithium species. This transformation is highly effective for bromoquinolines and serves as a synthetic handle to introduce a variety of electrophiles. The reaction of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures would generate the corresponding 8-lithio-7-methylquinoline intermediate.

Studies on the closely related 7-bromo-8-methoxyquinoline (B2414839) and 5,7-dibromo-8-methoxyquinoline (B102607) have demonstrated that bromine-lithium exchange occurs regioselectively at the C7 position, allowing for the subsequent introduction of various electrophiles to create 7-substituted derivatives. acgpubs.orgresearchgate.net This process provides a versatile route to functionalized quinolines that might be difficult to access otherwise. researchgate.net

However, a potential complication with this compound is the presence of the acidic methyl protons. The generated 8-lithio-7-methylquinoline is a strong base and could potentially deprotonate the methyl group of another molecule of starting material or the product itself. chemicalforums.com This side reaction can lead to a mixture of products, underscoring the need for careful control of reaction conditions, such as temperature and stoichiometry, to favor the desired lithium-bromine exchange pathway. chemicalforums.com

| Reactant | Reagent | Intermediate | Key Consideration | Reference Compound(s) | Citation |

| This compound | n-BuLi or t-BuLi | 8-Lithio-7-methylquinoline | Competition with methyl group deprotonation. | 8-bromo-4-methyl quinoline, 7-bromo-8-methoxyquinoline | researchgate.netchemicalforums.com |

| 7-Bromo-8-methoxyquinoline | Phenyllithium | 7-Lithio-8-methoxyquinoline | Regioselective exchange. | 7-bromo-8-methoxyquinoline | researchgate.net |

| 5,7-Dibromo-8-methoxyquinoline | n-BuLi | 5-Bromo-7-lithio-8-methoxyquinoline | High regioselectivity of exchange at C7. | 5,7-dibromo-8-methoxyquinoline | acgpubs.orgresearchgate.net |

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation

Reactions Involving the Methyl Group

The methyl group at the C7 position, while generally less reactive than the bromine atom, offers unique opportunities for functionalization through oxidation or direct C-H activation.

The methyl group of this compound can be oxidized to a carboxylic acid, yielding 8-bromoquinoline-7-carboxylic acid. This transformation is a common strategy for introducing a carboxyl group onto an aromatic ring. While specific conditions for the oxidation of this compound were not detailed in the provided search results, the oxidation of methyl groups on related quinoline systems is well-established. For instance, the methyl group of 3-bromo-7-methylquinoline (B3192911) can be oxidized to the corresponding carboxylic acid. evitachem.com Similarly, the methyl group at the 2-position of 8-bromo-2-methylquinoline-4-carboxylic acid can be oxidized to an aldehyde or a carboxylic acid. This conversion typically employs strong oxidizing agents, and the resulting carboxylic acid serves as a valuable precursor for further derivatization, such as ester or amide formation.

The direct functionalization of the C(sp³)-H bonds of the methyl group in 8-methylquinolines represents a modern and atom-economical approach to synthesis. nih.gov The quinoline nitrogen atom can act as a directing group, facilitating transition metal-catalyzed reactions at the adjacent methyl group.

Recent research has demonstrated the rhodium(III)-catalyzed methylation of 8-methylquinolines to produce 8-ethylquinoline (B27807) derivatives. researchgate.net A noteworthy development is the use of mechanochemical ball milling for this transformation, which can be performed solvent-free or with minimal solvent, at ambient temperature, and with significantly reduced reaction times compared to traditional solvent-based methods. researchgate.nettuwien.at Rhodium catalysis has also been successfully applied to the C(sp³)-H diarylation of 8-methylquinoline (B175542) using bromobenzene (B47551) as the coupling partner. researchgate.net These strategies bypass the need for pre-functionalization (like halogenation) of the methyl group and provide a direct route to alkylated and arylated products. nih.gov

| Reaction Type | Catalyst System | Reagent/Coupling Partner | Product | Key Features | Citation |

| C-H Methylation | Rhodium(III) catalyst | Potassium n-butyltrifluoroborate | 8-Ethylquinoline derivative | Mechanochemical, solvent-free conditions possible. | researchgate.nettuwien.at |

| C-H Diarylation | Rhodium catalyst | Bromobenzene | 8-(Diphenylmethyl)quinoline derivative | Direct arylation of the methyl group. | researchgate.net |

Oxidation of the Methyl Group to Carboxylic Acid Derivatives

Modifications of the Quinoline Ring System

The quinoline ring of this compound is susceptible to a variety of chemical modifications, including both electrophilic and nucleophilic substitutions, as well as reduction reactions that alter its aromaticity.

The electronic nature of the quinoline ring, influenced by the bromine and methyl substituents, dictates its reactivity towards electrophiles and nucleophiles. The bromine at the 7-position enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack, while the methyl group at the 8-position introduces steric hindrance that can direct incoming groups.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) on the this compound scaffold can be directed to various positions depending on the reaction conditions. For instance, bromination using agents like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst can introduce another bromine atom onto the ring. vulcanchem.com The precise location of this substitution is influenced by the existing substituents and the reaction parameters. The methyl group at position 8 tends to sterically hinder adjacent positions, potentially directing electrophilic attack to the 5- and 6-positions.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing bromine atom facilitates nucleophilic aromatic substitution (SNAr) reactions. evitachem.com This allows for the replacement of the bromine with various nucleophiles, such as amines or thiols, to generate new functionalized quinoline derivatives. evitachem.comevitachem.com This reactivity is a key strategy for the synthesis of more complex molecules from the this compound starting material.

Interactive Table: Examples of Substitution Reactions on Quinoline Derivatives

| Starting Material | Reagent(s) | Reaction Type | Product(s) | Reference |

| 8-methylquinoline | N-Bromosuccinimide (NBS), Iron(III) bromide | Electrophilic Aromatic Substitution | 7-Bromo-8-methylquinoline | |

| 7-Bromo-8-methylquinoline-3-carboxylic acid | Amines or Thiols | Nucleophilic Substitution | Substituted quinoline derivatives | |

| 8-Bromo-3,4-dichloro-6-methylquinoline | Amines or Thiols | Nucleophilic Substitution | Amine or thioether derivatives | evitachem.com |

| 8-methoxyquinaldine | Piperidine | Nucleophilic Substitution | 5-bromo-8-ethoxy-7-(piperidin-1-yl)quinaldine | buu.ac.th |

The pyridine (B92270) ring of the quinoline system can be selectively reduced to form 1,2,3,4-tetrahydroquinoline (B108954) derivatives. evitachem.cominformahealthcare.com This transformation is significant as it converts the planar, aromatic system into a more flexible, three-dimensional structure, which can have profound effects on its biological activity. A variety of reducing agents and catalytic systems can be employed to achieve this reduction. informahealthcare.com For example, gold nanoparticles supported on titanium dioxide have been shown to catalyze the reduction of functionalized quinolines, including bromo-substituted derivatives, to their corresponding tetrahydroquinolines using a hydrosilane/ethanol (B145695) system. researchgate.net This method is noted for its moderate to excellent yields and, in some cases, rapid reaction rates. researchgate.net The mechanism involves the stereoselective addition of two hydride ions and two protons to the quinoline ring. researchgate.net Another approach involves a one-pot tandem process that achieves both regiospecific functionalization at the C-2 position and selective hydrogenation of the pyridine ring. informahealthcare.com

Interactive Table: Reduction of Quinolines to Tetrahydroquinolines

| Quinoline Derivative | Catalyst/Reagents | Product | Yield | Reference |

| 8-Bromo-2-methylquinoline | Au/TiO₂, PhMe₂SiH/EtOH | 8-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline | 81% | researchgate.net |

| 6-Bromoquinoline | Au/TiO₂, PhMe₂SiH/EtOH | 6-Bromo-1,2,3,4-tetrahydroquinoline | 84% | researchgate.net |

| 8-methylquinoline derivatives | NiBr₂, Mg, RBr | 2-substituted 8-methyltetrahydroquinoline derivatives | Moderate | informahealthcare.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Regioselectivity and Chemoselectivity in Complex Reaction Pathways

In multifunctional molecules like this compound, achieving regioselectivity and chemoselectivity is paramount for synthetic utility. The presence of multiple reactive sites necessitates careful control over reaction conditions to direct transformations to the desired position.

The interplay between the bromine and methyl groups on the quinoline ring significantly influences the regioselectivity of further substitutions. The steric bulk of the methyl group at position 8 can direct incoming reagents to other positions on the ring. In magnesiation reactions, for example, the choice of the magnesium reagent and reaction conditions can lead to highly regioselective functionalization at different positions of the quinoline core. acs.org

Transition metal catalysis has emerged as a powerful tool for the regioselective C-H functionalization of quinolines. mdpi.comrsc.org For instance, rhodium(III)-catalyzed C(sp³)–H bond amidation of 8-methylquinolines has been shown to proceed with high regioselectivity, furnishing the amidated products in excellent yields. rsc.orgresearchgate.net These methods often rely on the directing ability of the quinoline nitrogen atom to form a cyclometalated intermediate, which then facilitates the selective functionalization of the C-8 methyl group. researchgate.net

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing existing methods and developing new synthetic strategies.

Mechanistic studies of electrophilic bromination indicate that the reaction proceeds via the formation of a sigma complex, with the regioselectivity being influenced by the electronic and steric effects of the substituents. The use of a Lewis acid catalyst like iron(III) bromide polarizes the bromine molecule, generating a more potent electrophile.

In the case of the reduction of quinolines to tetrahydroquinolines catalyzed by gold nanoparticles, mechanistic analysis suggests a stereoselective addition of two hydrides from the hydrosilane and two protons from ethanol across the C2-N-C3-C4 portion of the pyridine ring. researchgate.net

For the rhodium-catalyzed C-H amidation of 8-methylquinolines, mechanistic investigations, including deuterium (B1214612) labeling studies, point towards the formation of a five-membered rhodacycle intermediate. rsc.orgresearchgate.net This intermediate is key to the high regioselectivity observed in these reactions. rsc.org Similarly, unusual electrophilic aromatic addition (AdEAr) reactions have been observed, leading to dearomatized addition products, which can then be used to introduce nucleophiles at specific positions. buu.ac.th

Applications in Medicinal Chemistry and Biological Research for 8 Bromo 7 Methylquinoline Scaffolds

Role of the Quinoline (B57606) Scaffold in Drug Discovery

The quinoline scaffold is a heterocyclic aromatic nitrogen compound that serves as a fundamental building block for a wide array of synthetic compounds with significant medical benefits. nih.gov Its structure, a double-ring system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms, provides a versatile platform for chemical modifications. nih.govmdpi.com This synthetic adaptability allows for the creation of numerous derivatives with a broad spectrum of biological and biochemical activities. nih.gov

Quinoline and its analogs are considered "privileged structures" in drug discovery due to their ability to interact with various biological targets. nih.govresearchgate.netsmolecule.com They are found in many natural products and have been instrumental in the development of drugs with activities including antibacterial, antiviral, anticancer, antimalarial, and anti-inflammatory properties. nih.govderpharmachemica.com The rational design of quinoline-based compounds continues to be a major focus in medicinal chemistry for the discovery of novel therapeutic agents. mdpi.comnih.gov The versatility of the quinoline nucleus allows for the generation of a large number of structurally diverse derivatives through substitution on the ring system, leading to compounds with enhanced efficacy and selectivity. nih.govsmolecule.com

Antimicrobial Activities

Derivatives of 8-Bromo-7-methylquinoline have demonstrated notable antimicrobial properties, positioning them as candidates for the development of new anti-infective agents. lookchem.com

Antibacterial Efficacy and Spectrum

Research has shown that quinoline derivatives, including those with bromine and methyl substitutions, exhibit significant antibacterial activity. derpharmachemica.com Some bromo-quinoline compounds have been found to possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com For instance, certain 6-bromo-2-methyl-quinoline derivatives have been evaluated against pathogenic bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative), demonstrating remarkable antibacterial efficacy. derpharmachemica.com

The mechanism of antibacterial action for some quinoline derivatives involves the inhibition of DNA synthesis by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV. smolecule.com This leads to the cleavage of bacterial DNA and subsequent cell death. smolecule.com The presence and position of substituents like bromine and methyl groups on the quinoline ring can influence the binding affinity and specificity of these compounds to their bacterial targets.

Table 1: Antibacterial Activity of Selected Bromo-quinoline Derivatives

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 6-bromo-2-methyl-4-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)quinoline | Staphylococcus aureus | Promising |

| 6-bromo-2-methyl-4-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)quinoline | Bacillus subtilis | Promising |

| 6-bromo-2-methyl-4-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)quinoline | Escherichia coli | Excellent |

| 6-bromo-2-methyl-4-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)quinoline | Pseudomonas aeruginosa | Good |

Source: derpharmachemica.com

Antifungal Properties

In addition to antibacterial effects, quinoline derivatives have also been investigated for their antifungal properties. lookchem.comresearchgate.net Bromo derivatives of 2-methylquinolin-8-ol have shown high antifungal activity against various fungal strains. mdpi.org The presence of a bromine atom is considered important for providing the necessary lipophilicity for antifungal action. mdpi.org

Substituted quinoline-5,8-diones are recognized as important antifungal agents. ripublication.com Some newly synthesized bromo-quinoline hydrazones have been found to possess a broad spectrum of antimicrobial activities, including against the pathogenic fungi Fusarium pallidoroseum and Candida albicans. derpharmachemica.com

Anticancer Properties

The quinoline scaffold is a key pharmacophore in the development of anticancer drugs. bohrium.com Derivatives of this compound have been a subject of interest in cancer research for their cytotoxic effects against various cancer cell lines.

Cytotoxicity against Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative effects of bromo-quinoline derivatives on different cancer cell lines. For example, derivatives of 8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde (B11849164) have shown antiproliferative effects in MCF-7 breast cancer cells. vulcanchem.com Similarly, derivatives of 7-bromo-8-methylquinoline-3-carboxylic acid have been investigated for their ability to inhibit the proliferation of MCF-7 cells, with studies showing a significant reduction in cell viability.

Highly brominated quinolines have also exhibited significant inhibitory effects against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cancer cell lines. nih.gov Specifically, compounds with bromine atoms at the C-5 and C-7 positions have demonstrated notable inhibition of cell proliferation. nih.gov The cytotoxicity of these compounds highlights their potential as anticancer agents. nih.gov

Table 2: Cytotoxicity of Selected Bromo-quinoline Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 9.6 |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | 5.45 |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | 6.8 |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | 15.2 |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa | 12.8 |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 | 14.5 |

Source: nih.gov

Mechanisms of Action (e.g., Induction of Apoptosis, DNA Synthesis Inhibition)

The anticancer activity of this compound derivatives is attributed to several mechanisms of action. One of the primary mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov For instance, derivatives of 8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde induce apoptosis via the activation of caspase-3. vulcanchem.com Studies on other bromo-substituted 8-hydroxyquinoline (B1678124) derivatives have also confirmed their ability to induce apoptosis in various cancer cell lines. nih.gov

Another significant mechanism is the inhibition of DNA synthesis. nih.gov Some quinoline derivatives are known to inhibit DNA topoisomerase I, a critical enzyme involved in DNA replication and repair. nih.gov By inhibiting this enzyme, these compounds can effectively halt the proliferation of cancer cells. nih.gov The interaction with DNA itself is another proposed mechanism, where these compounds may interfere with DNA replication and transcription processes. evitachem.com

Enzyme Inhibition Studies

Inhibition of Specific Cellular Enzymes (e.g., DNA Gyrase, Topoisomerase, Sphingosine (B13886) Kinase, PARP-1)

The this compound scaffold and its derivatives have been identified as inhibitors of several critical cellular enzymes, demonstrating their potential in various therapeutic areas.

DNA Gyrase and Topoisomerase: Quinoline derivatives are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair in bacteria. smolecule.com The mechanism of action often involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death. smolecule.com For instance, 8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde has shown inhibitory activity against DNA gyrase with a reported IC₅₀ value of 2.8 µM. The bromine atom at position 8 is thought to enhance electrophilicity, potentially improving its binding to bacterial DNA gyrase.

Some quinoline derivatives act as DNA intercalators, inserting themselves between the base pairs of DNA, which disrupts DNA replication and transcription processes. This mode of enzyme inhibition contributes to their observed antimicrobial and anticancer effects.

Sphingosine Kinase (SphK): Sphingosine kinases (SphK), particularly SphK1 and SphK2, are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in cell growth, proliferation, and survival. nih.gov Overexpression of SphK is implicated in various cancers. nih.gov Derivatives of quinoline-5,8-dione have been investigated as SphK inhibitors. nih.gov For example, 7-bromo-2-methylquinoline-5,8-dione (B11781591) is a precursor in the synthesis of C(7) ether-linked quinoline-5,8-diones, which have shown inhibitory activity against both SphK1 and SphK2. nih.gov This has led to the design of novel pyrrolidine (B122466) quinoline-5,8-diones aimed at improving SphK1 inhibition. nih.gov

Poly(ADP-ribose)polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA damage response pathway, specifically in the repair of single-strand breaks. nih.govnih.gov Inhibition of PARP-1 is a validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations. nih.gov A series of quinoline-8-carboxamides have been designed as PARP-1 inhibitors. nih.govacs.org In the synthesis of these inhibitors, 2-(alkyl/aryl)-8-bromoquinolines serve as key intermediates. nih.govacs.org The structure-activity relationship studies of these compounds revealed that substitutions at the 2-position of the quinoline ring increased potency, with 2-methylquinoline-8-carboxamide showing an IC₅₀ of 500 nM against human recombinant PARP-1. nih.govacs.org

Below is an interactive data table summarizing the enzyme inhibition data for select quinoline derivatives.

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

| 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde | DNA Gyrase | 2.8 µM | vulcanchem.com |

| 2-Methylquinoline-8-carboxamide | PARP-1 | 500 nM | nih.govacs.org |

| C(7) ether-linked quinoline-5,8-diones | SphK1 and SphK2 | >50% inhibition | nih.gov |

Structure-Activity Relationship (SAR) Studies for Potency Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors based on the this compound scaffold.

For PARP-1 inhibitors based on the quinoline-8-carboxamide (B1604842) core, SAR studies have demonstrated that an intramolecular hydrogen bond is important for maintaining the required pharmacophore conformation. nih.govacs.org While small, narrow groups are tolerated at the 3-position, substituents at the 2-position were found to significantly enhance inhibitory potency. nih.govacs.org The development of 2-methylquinoline-8-carboxamide, with an IC₅₀ of 500 nM, highlights the positive impact of a methyl group at this position compared to the unsubstituted parent compound. nih.govacs.org The synthesis of these analogs often involves palladium-catalyzed couplings on a bromo-substituted quinoline core, allowing for systematic exploration of different substituents. nih.govacs.org

In the context of tyrosine kinase and DNA gyrase inhibitors , the substitution pattern on the quinoline ring plays a critical role. For 8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde, the fluorine atom's electronegativity is believed to enhance binding to ATP pockets, while the bromine atom helps to stabilize hydrophobic interactions. vulcanchem.com The aldehyde group is also essential for activity, likely through the formation of covalent adducts with catalytic lysine (B10760008) residues in the enzyme's active site. vulcanchem.com

For inhibitors of HIV integrase , another enzyme target for quinoline derivatives, SAR studies on styrylquinolines have been conducted. mdpi.com Regioselective bromination at the C-7 position of 8-hydroxyquinaldine (B167061) was a key step in synthesizing a variety of analogs to probe the impact of different functional groups on inhibitory activity. mdpi.com

The bromine atom on the quinoline scaffold is not only a key feature for modulating biological activity but also serves as a versatile handle for further chemical modifications through reactions like Suzuki-Miyaura cross-coupling, enabling extensive SAR studies.

Antiviral Activities of Quinoline Derivatives

Quinoline derivatives have a long history of being investigated for their antiviral properties against a range of viruses. researchgate.netgoogle.comnih.gov The quinoline scaffold is a privileged structure in medicinal chemistry and has been the basis for the development of various antiviral agents. researchgate.net

Specifically, certain 8-hydroxy-7-substituted quinoline compounds have demonstrated antiviral activity against herpes viruses, including cytomegalovirus (CMV), varicella-zoster virus, Epstein-Barr virus, and herpes simplex virus. google.com While the specific contribution of an "8-bromo-7-methyl" substitution pattern is not explicitly detailed in the provided context, the broader class of halogenated and substituted quinolines is of significant interest.

More recent studies have focused on the development of novel quinoline derivatives as inhibitors of respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov A high-throughput screening assay identified a lead quinoline compound, and subsequent synthesis and SAR studies led to the discovery of derivatives with improved in vitro activity against both RSV and IAV. nih.gov For instance, some of the synthesized quinoline derivatives were found to be more potent than the reference drug ribavirin (B1680618) against IAV, inhibiting the virus transcription and replication cycle at an early stage. nih.gov

The mechanism of antiviral action for quinoline derivatives can vary. For some, it may involve the inhibition of viral enzymes crucial for replication. For others, particularly those targeting HIV, the mechanism can involve the inhibition of enzymes like integrase. mdpi.com

Utility as Biochemical Probes in Biological Systems

The unique properties of the this compound scaffold and its derivatives also lend themselves to applications as biochemical probes for studying biological systems.

Development of Photoremovable Protecting Groups

A significant application of quinoline derivatives, particularly 8-bromo-7-hydroxyquinoline (BHQ), is in the development of photoremovable protecting groups (PPGs), also known as "caged" compounds. instras.comnih.gov These PPGs can be attached to a biologically active molecule, rendering it inert. instras.comresearchgate.net The active molecule can then be released at a specific time and location within a biological system by irradiation with light, offering precise spatiotemporal control over biological processes. instras.comnih.govresearchgate.net

8-Bromo-7-hydroxyquinoline (BHQ) is particularly well-suited for this application due to several key properties:

Photochemical Efficiency: BHQ can be efficiently photolyzed using one-photon excitation (1PE) at 365 nm or, more advantageously for biological tissues, two-photon excitation (2PE) at 740 nm. instras.comnih.gov 2PE utilizes lower energy IR light, which minimizes tissue damage and allows for deeper penetration. instras.comnih.gov

Physiological Compatibility: It is stable in the dark, soluble in aqueous buffers at physiological pH, and releases common biological functional groups like carboxylates and phosphates. instras.comnih.gov

Favorable Photophysical Properties: BHQ exhibits low fluorescence, which is advantageous when used in conjunction with fluorescent indicators of biological function. instras.comnih.gov

The mechanism of photolysis for BHQ is suggested to be a solvent-assisted photoheterolysis (SN1) reaction that occurs on a sub-microsecond timescale. instras.comnih.gov The development of BHQ and other quinoline-based PPGs provides powerful tools for researchers to investigate the dynamics of cellular and physiological events with high precision. instras.comnih.govacs.org

Applications in Organic Synthesis and Materials Science for 8 Bromo 7 Methylquinoline As a Building Block

Intermediate in the Synthesis of Complex Organic Molecules

8-Bromo-7-methylquinoline serves as a crucial intermediate in the multi-step synthesis of more complex organic molecules, particularly within the pharmaceutical and agrochemical industries. lookchem.comevitachem.com The quinoline (B57606) scaffold itself is a recurring motif in a vast number of biologically active compounds and natural products. researchgate.netnih.gov The presence of the bromine atom at the C8 position and the methyl group at the C7 position on the quinoline ring allows for sequential and regioselective functionalization.

The bromine atom is particularly significant as it provides a handle for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. smolecule.com This capability is fundamental to molecular diversification, enabling chemists to build elaborate structures from the relatively simple this compound starting material. For instance, it can serve as a precursor for pharmacologically active agents, where the quinoline core might interact with biological targets like DNA or enzymes. Researchers utilize it as a foundational piece to construct novel drug candidates, including potential antimicrobial and anticancer agents. smolecule.com

Reagent in Diverse Organic Transformations

As a reagent, this compound participates in a variety of organic transformations, primarily leveraging the reactivity of the bromine substituent and the quinoline ring system. The bromine atom at an aromatic position is an excellent leaving group in nucleophilic substitution reactions and is highly susceptible to metal-catalyzed cross-coupling reactions. smolecule.com

These transformations include well-established methods such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are powerful tools for forming new bonds. In a Suzuki-Miyaura reaction, the bromine atom can be replaced with an aryl, vinyl, or alkyl group by reacting with an organoboron compound in the presence of a palladium catalyst. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Furthermore, the quinoline ring itself can undergo reactions such as oxidation to form quinoline N-oxides. evitachem.com

Table 1: Key Organic Transformations Involving this compound

| Reaction Type | Description | Potential Reagents |

| Suzuki-Miyaura Coupling | Forms a new C-C bond by coupling with an organoboron compound. | Arylboronic acids, Palladium catalyst, Base |

| Buchwald-Hartwig Amination | Forms a new C-N bond by coupling with an amine. | Amines, Palladium catalyst, Base |

| Nucleophilic Substitution | The bromine atom is replaced by a nucleophile. smolecule.com | Amines, Thiols |

| Oxidation | The quinoline nitrogen is oxidized. evitachem.com | Hydrogen peroxide, m-CPBA |

Ligand Design in Organometallic Catalysis

The quinoline scaffold is a prominent structural motif in the design of ligands for organometallic catalysis. researchgate.net The nitrogen atom within the quinoline ring possesses a lone pair of electrons, allowing it to coordinate with transition metals. This coordination is a foundational principle in catalysis, as it can activate the metal center and influence the selectivity and efficiency of a catalytic cycle.

In the context of this compound, the entire molecule can be considered a ligand, or it can be modified to create more complex ligand structures. The electronic properties of the quinoline ring, influenced by the bromo and methyl substituents, can be fine-tuned to modulate the properties of the resulting metal complex. This tunability is critical for developing catalysts tailored for specific organic transformations. researchgate.net

A significant application of the quinoline framework in catalysis is its use as a directing group for C-H functionalization. rsc.org This strategy offers an atom-economical approach to modify organic molecules. conferenceproceedings.international Bidentate directing groups containing a quinoline moiety, such as 8-aminoquinoline, are among the most versatile and widely used auxiliaries in this field. nih.gov They facilitate the activation of otherwise unreactive C-H bonds by forming a stable cyclometalated intermediate with a transition metal catalyst, such as palladium, rhodium, or copper. nih.govacs.org

The nitrogen atom of the quinoline and a second coordinating atom from an attached group (like the nitrogen in 8-aminoquinoline) chelate to the metal center. This brings the metal into close proximity to a specific C-H bond (often at the C8 position of the quinoline or on an attached substrate), enabling its selective cleavage and subsequent functionalization. conferenceproceedings.internationalnih.gov While this compound itself is not the classic directing group, its core structure is the key component. It can be converted into derivatives, like 8-amino-7-methylquinoline, to serve this purpose. This approach has been used to achieve arylation, alkylation, and alkenylation of both sp² and sp³ C-H bonds. nih.govchemrxiv.org

Precursor for Functional Materials and Dyes

This compound and its derivatives are valuable precursors for the synthesis of functional materials and dyes. smolecule.comsmolecule.com The extended π-conjugated system of the quinoline ring imparts useful photophysical and electronic properties, making it an attractive scaffold for materials used in optoelectronics. smolecule.com

Halogenated quinolines are explored as components in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. The bromine atom can be used to attach the quinoline unit to other molecular fragments or polymer backbones, allowing for the systematic design of materials with desired charge-transport or luminescent properties. Some quinoline derivatives are also investigated for their use as fluorescent probes for detecting biomolecules. lookchem.com

Furthermore, the quinoline ring is a historic and important chromophore in the dye industry. nih.gov Quinolines form the structural basis for cyanine (B1664457) dyes, which are known for their sharp and intense absorption bands. nih.gov By undergoing specific reactions, such as condensation with other heterocyclic salts, this compound can be converted into complex dye structures. nih.gov The substituents on the quinoline ring, including the bromo and methyl groups, can be used to tune the color and properties of the final dye. researchgate.net

Table 2: Applications of this compound in Materials Science

| Application Area | Description | Resulting Material/Product |

| Organic Electronics | Used as a building block for materials with specific electronic properties. | Organic Light-Emitting Diodes (OLEDs), Organic Semiconductors |

| Fluorescent Probes | Serves as a core structure for molecules that fluoresce upon binding to a target. lookchem.com | Probes for nucleic acids and other biomolecules lookchem.com |

| Dye Synthesis | Acts as a precursor to form larger, colored molecules. nih.gov | Cyanine dyes, Azo dyes nih.govresearchgate.net |

Future Research Directions and Emerging Paradigms for 8 Bromo 7 Methylquinoline

Development of Novel Derivatization Pathways for Enhanced Properties

The functionalization of the 8-Bromo-7-methylquinoline core is critical for tuning its physicochemical and biological properties. Future research will move beyond traditional methods to embrace novel derivatization pathways that offer greater precision and efficiency.

A key area of focus is the regioselective C–H bond functionalization, a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom and step economy. rsc.org For 8-substituted quinolines, metal-free protocols have been developed for halogenation at the C5 position, a previously challenging transformation. rsc.org Research into palladium-catalyzed C-H functionalization of the 8-methyl group has also shown promise, enabling the creation of new C-C bonds and the synthesis of complex biarylated products. rsc.orgacs.org These advanced methods allow for the introduction of a wide range of functional groups, including alkyl, aryl, and ether moieties, onto the quinoline (B57606) scaffold at specific sites. rsc.org

Future efforts will likely concentrate on:

Catalyst Development: Designing new catalysts (e.g., rhodium, ruthenium) for selective C-H activation at other positions on the quinoline ring, such as the sterically hindered C8 position. rsc.orgnih.gov

Photocatalysis: Utilizing visible light-mediated reactions to drive functionalization under mild conditions, which can improve functional group tolerance and reduce energy consumption. smolecule.comorganic-chemistry.org

Flow Chemistry: Implementing continuous-flow systems for derivatization reactions to enhance safety, scalability, and reaction control. ucd.ieacs.org

These innovative pathways will enable the synthesis of a new generation of this compound derivatives with enhanced properties for diverse applications.

Targeted Synthesis of this compound-based Scaffolds for Specific Biological Targets

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a foundation for developing ligands for multiple biological targets. doaj.org Future research will increasingly focus on the rational design and targeted synthesis of derivatives aimed at specific enzymes, receptors, and other biomolecules implicated in disease.

Quinoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties. rsc.org The bromine and methyl groups on the this compound ring can influence binding affinity and specificity to molecular targets. For instance, halogenated quinolines are known to be effective against various cancer cell lines and bacterial strains, potentially through mechanisms like enzyme inhibition or interfering with cell cycle progression. smolecule.com

Emerging research directions include the development of scaffolds targeting:

Protein Kinases: Many quinoline-based compounds are inhibitors of tyrosine kinases, which are crucial targets in oncology.

DNA Gyrase and Topoisomerase: These enzymes are essential for bacterial survival, and their inhibition by quinoline derivatives is a key mechanism of antibacterial action.

Sphingosine (B13886) Kinase: Modified quinoline-5,8-diones have been investigated for their potential to inhibit sphingosine kinase, a target in inflammation and cancer. mdpi.com

The table below summarizes potential biological targets and the corresponding therapeutic areas for scaffolds derived from this compound.

| Biological Target | Therapeutic Area | Potential Mechanism of Action |

| Tyrosine Kinases | Oncology | Inhibition of cell proliferation and signaling pathways. |

| DNA Gyrase / Topoisomerase | Infectious Diseases | Inhibition of bacterial DNA replication. |

| Sphingosine Kinase | Oncology, Inflammation | Modulation of lipid signaling pathways. mdpi.com |

| HIV-1 Integrase | Virology | Inhibition of viral replication. nih.gov |

By combining structural biology insights with advanced synthetic methods, researchers can create highly potent and selective drug candidates based on the this compound framework.

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

The synthesis of complex organic molecules is a time-consuming process that often relies on trial-and-error. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field by enabling rapid and predictive chemical synthesis design. nih.gov

For quinoline derivatives, ML models are being developed to predict reaction outcomes, regioselectivity, and optimal reaction conditions. doaj.orgresearchgate.net These tools can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human chemists. nih.gov

Key applications of AI in the synthesis of this compound derivatives include:

Retrosynthesis Prediction: AI-powered tools can propose complete synthetic routes from a target molecule back to commercially available starting materials. nih.gov These systems can evaluate multiple pathways and rank them based on factors like yield, cost, and sustainability. rsc.org

Reaction Condition Optimization: ML algorithms can optimize reaction parameters such as temperature, solvent, and catalyst choice to maximize yield and minimize byproducts. mdpi.com